molecular formula C28H19FN2O4S B14104827 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14104827
M. Wt: 498.5 g/mol
InChI Key: WAIUKEIJAZHXDE-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of benzothiazole derivatives, including 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea.

    Microwave irradiation: This method accelerates chemical reactions by using microwave energy.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product

Chemical Reactions Analysis

2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Major products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacterium .

Comparison with Similar Compounds

Similar compounds to 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C28H19FN2O4S

Molecular Weight

498.5 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H19FN2O4S/c1-3-11-34-18-6-4-5-16(13-18)24-23-25(32)19-12-15(2)7-10-21(19)35-26(23)27(33)31(24)28-30-20-9-8-17(29)14-22(20)36-28/h3-10,12-14,24H,1,11H2,2H3

InChI Key

WAIUKEIJAZHXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC5=C(S4)C=C(C=C5)F)C6=CC(=CC=C6)OCC=C

Origin of Product

United States

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